

# Ciraparantag molar ratio required for reversal

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## Compound Focus: Ciraparantag

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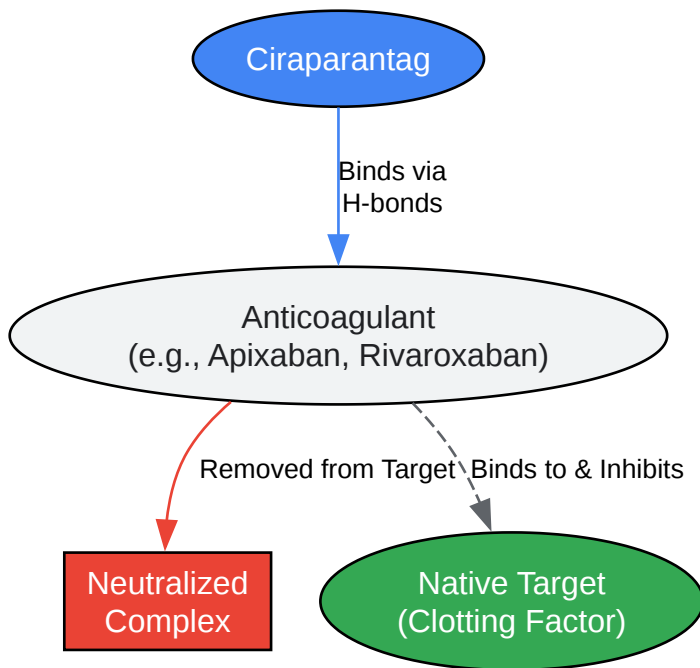
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## Ciraparantag Dosing & Molar Ratios

The table below summarizes the key quantitative data for **Ciraparantag** (also known as PER977) based on preclinical and clinical studies.

Anticoagulant Reversed	Reported Molar Ratio (Ciraparantag : Anticoagulant)	Effective IV Dose in Human Trials	Key Measurement / Assay
Rivaroxaban	~30:1 (in rabbit liver laceration model) [1]	180 mg [2]	Whole Blood Clotting Time (WBCT)
Apixaban	Information not specified in available sources	60 mg [2]	Whole Blood Clotting Time (WBCT)
Edoxaban	Information not specified in available sources	100-300 mg [1]	Whole Blood Clotting Time (WBCT)
Enoxaparin (LMWH)	Information not specified in available sources	100-200 mg [1]	Whole Blood Clotting Time (WBCT)
Dabigatran	Information not specified in available sources	Information not specified in available sources	Information not specified in available sources

The mechanism by which **Ciraparantag** binds to and neutralizes various anticoagulants is illustrated below.



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**Ciraparantag's** universal reversal mechanism

## Experimental Protocols & Troubleshooting

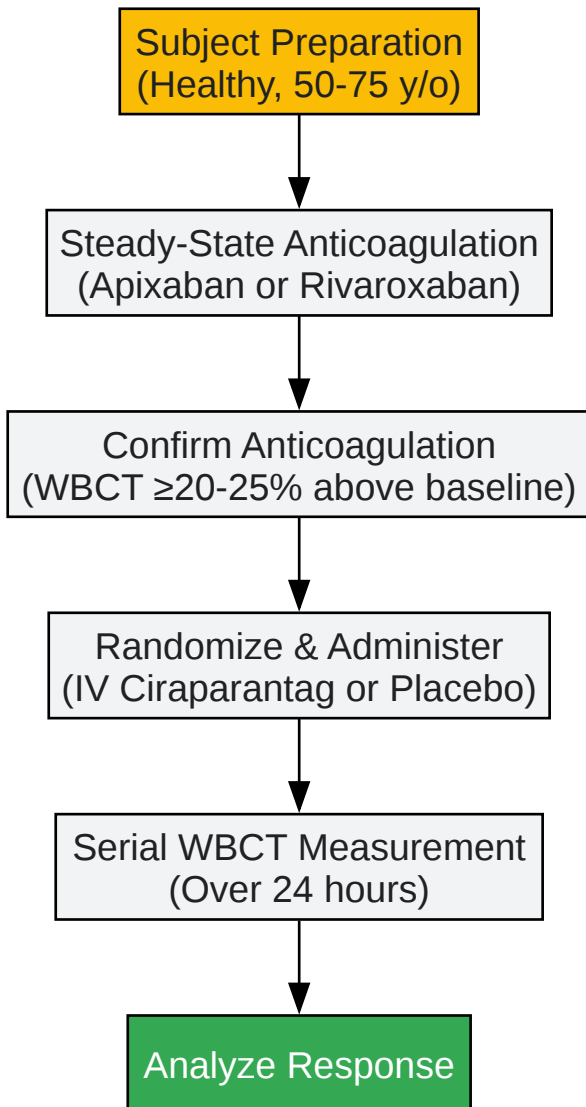
### Protocol 1: Reversal Assessment in Healthy Volunteers

This is a summary of the methodology used in key Phase 2 clinical trials [2].

- **1. Subject Preparation:** Enroll healthy subjects aged 50-75 years. Exclude individuals with significant clinical history, especially bleeding/clotting disorders or recent anticoagulant use.
- **2. Anticoagulation to Steady-State:**
  - For **Apixaban:** Administer 10 mg orally, twice daily for 3.5 days [2].
  - For **Rivaroxaban:** Administer 20 mg orally, once daily for 3 days [2].
- **3. Confirm Anticoagulation:** Verify steady-state using Whole Blood Clotting Time (WBCT). For apixaban, WBCT should be  $\geq 20\%$  above baseline 2.75 hours after the last dose. For rivaroxaban, WBCT should be  $\geq 25\%$  above baseline 3.75 hours after the last dose [2].
- **4. Administration of Ciraparantag:** Randomize subjects to receive a single intravenous dose of **Ciraparantag** or placebo (3:1 ratio). Infuse over 10 minutes.

- For apixaban reversal: Administer 3 hours after the last apixaban dose.
- For rivaroxaban reversal: Administer 4 hours after the last rivaroxaban dose [2].
- **5. Efficacy Measurement:** Serial testing of manual **WBCT** at multiple timepoints post-infusion (e.g., 15 min, 30 min, 1 hr, 3 hr, 5 hr, 24 hr). A "responder" is defined as a subject whose WBCT returns to within 10% of baseline within 1 hour and is sustained for 5-6 hours [2].

The workflow for this clinical assessment is as follows:



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Clinical trial workflow for reversal assessment

## Protocol 2: In Vivo Rat Tail Transection Bleeding Model

This protocol is based on preclinical animal studies [1].

- **1. Animal Model:** Use rat models for the experiment.
- **2. Anticoagulation:** Administer a high dose of the target DOAC (e.g., rivaroxaban, apixaban, dabigatran) to the animals.
- **3. Ciraparantag Administration:** Administer **Ciraparantag** via intravenous injection after anticoagulation is confirmed.
- **4. Bleeding Challenge:** Perform a standardized tail transection.
- **5. Efficacy Measurement:** Collect and measure the total blood loss from the tail wound. Efficacy is demonstrated by a reduction in bleeding volume by >90%, bringing it back to the normal range for un-anticoagulated rats [1].

## Protocol 3: Ex Vivo Reversal in Human Plasma

This method is used for initial, proof-of-concept reversal assessment [1].

- **1. Plasma Collection:** Obtain platelet-poor plasma from healthy human volunteers.
- **2. Anticoagulant Spiking:** Spike the plasma with the target DOAC (e.g., rivaroxaban, apixaban).
- **3. Ciraparantag Addition:** Add **Ciraparantag** to the spiked plasma in a dose-dependent manner.
- **4. Activity Measurement:** Use a chromogenic anti-Factor Xa assay to measure FXa activity before and after the addition of **Ciraparantag**. Successful reversal is shown by the restoration of anti-FXa activity to normal levels [1].

## Frequently Asked Questions (FAQs)

**Q1: Why is the molar ratio for rivaroxaban reversal so much higher than a 1:1 binding stoichiometry?**

The ~30:1 molar ratio observed in animal models [1] suggests the mechanism is not simple 1:1 binding. **Ciraparantag** likely works through non-covalent hydrogen bonds and charge-charge interactions to sequester the anticoagulant, a process that may require a significant molar excess to be effective in a physiological environment.

**Q2: What is the most critical parameter to measure when assessing Ciraparantag's efficacy?** The

**Whole Blood Clotting Time (WBCT)** is crucial. Standard plasma-based assays (e.g., prothrombin time, activated partial thromboplastin time, anti-Xa) are unreliable because the reagents (like citrate or kaolin) can disrupt the binding between **Ciraparantag** and the anticoagulant, freeing the drug and masking the reversal effect [2]. WBCT, which requires no reagents, accurately reflects the hemostatic condition in the body.

**Q3: What are the common adverse effects of Ciraparantag in clinical trials?** The agent is generally well-tolerated. The most commonly reported adverse events are mild and transient, including **hot flashes/flushing** and **dysgeusia (altered taste)** [2] [1]. No serious adverse events or procoagulant effects have been reported in the available studies.

**Q4: How does Ciraparantag compare to Andexanet Alfa as a reversal agent?** **Ciraparantag** is a small synthetic molecule considered a potential **universal reversal agent** for DOACs and heparins [1]. Andexanet Alfa, in contrast, is a large recombinant modified protein that acts as a decoy for Factor Xa inhibitors [3]. A key difference noted in a rabbit study was that **Ciraparantag** did not increase total plasma levels of the anticoagulant, whereas Andexanet Alfa caused a 6-fold increase in rivaroxaban plasma concentration [1].

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## References

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